

Introduction: A Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: *Methyl 4-bromo-2-methoxynicotinate*

Cat. No.: *B11812354*

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Methyl 4-bromo-2-methoxynicotinate is a substituted pyridine derivative that has emerged as a significant building block for researchers in medicinal chemistry and materials science. Its structure is characterized by a pyridine core functionalized with three key groups: a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl ester at the 3-position. This specific arrangement of an electron-withdrawing ester and an electron-donating methoxy group on a brominated pyridine ring provides a synthetically versatile scaffold.

The true value of this molecule lies in the reactivity of the carbon-bromine bond, which serves as a prime handle for sophisticated chemical transformations. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[1][2][3] This capability is crucial in the field of drug discovery, where the pyridine moiety is a prevalent scaffold in a wide array of pharmaceuticals.[4][5] This guide offers a comprehensive technical overview of its properties, a plausible synthetic approach, detailed characterization methods, and its core applications in modern organic synthesis.

Physicochemical Properties and Safety Profile

A clear understanding of the compound's physical properties and safety requirements is fundamental for its proper handling, storage, and use in a laboratory setting.

Table 1: Physicochemical Properties of **Methyl 4-bromo-2-methoxynicotinate**

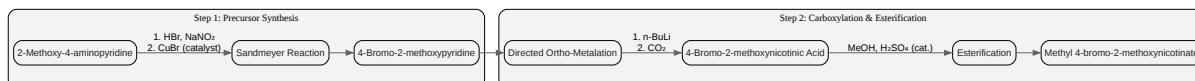
Property	Value	Reference
CAS Number	1256803-88-9	[6]
Molecular Formula	C ₈ H ₈ BrNO ₃	Calculated from structure
Molecular Weight	246.06 g/mol	[6]
SMILES	O=C(OC)C1=C(OC)N=CC=C1 Br	[6]
Appearance	White to yellow solid (predicted)	
Storage Conditions	Store at 2-8°C under an inert atmosphere	[6][7]

Table 2: GHS Hazard and Precautionary Information

Category	Information	Reference
Signal Word	Warning	[6]
Pictogram	GHS07 (Exclamation Mark)	[6]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[8][9]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6][8]

Synthesis and Purification

While a specific, peer-reviewed synthesis for **Methyl 4-bromo-2-methoxynicotinate** is not readily available in the provided search results, a logical and robust synthetic route can be proposed based on established chemical principles for related pyridine derivatives. The most plausible pathway involves the synthesis of the corresponding carboxylic acid precursor, followed by a standard esterification reaction.



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Caption: Proposed synthetic workflow for **Methyl 4-bromo-2-methoxynicotinate**.

Plausible Synthetic Protocol: Esterification of 4-Bromo-2-methoxynicotinic Acid

This protocol assumes the availability of the precursor, 4-Bromo-2-methoxynicotinic acid (CAS 1211579-98-4), which can be synthesized from commercially available materials.[7] The conversion of a carboxylic acid to its methyl ester is a fundamental and reliable transformation.

Objective: To synthesize **Methyl 4-bromo-2-methoxynicotinate** via Fischer esterification.

Materials:

- 4-Bromo-2-methoxynicotinic acid
- Methanol (MeOH), anhydrous
- Sulfuric acid (H₂SO₄), concentrated
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)

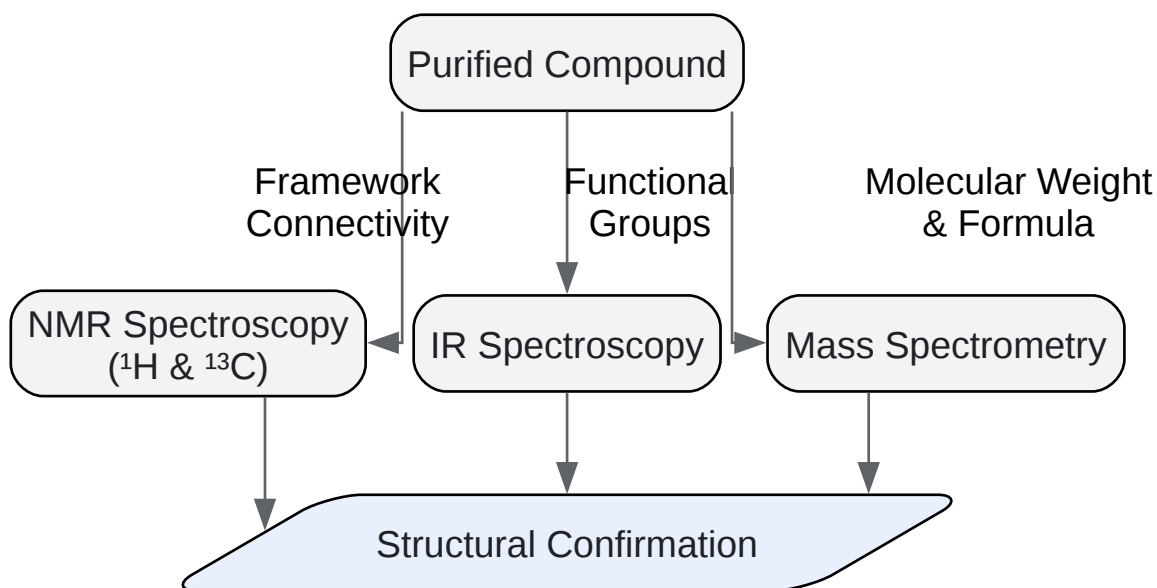
- Hexanes

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-methoxynicotinic acid (1.0 eq).
- **Reagent Addition:** Add anhydrous methanol (approx. 10-20 mL per gram of acid) to dissolve the starting material.
- **Catalysis:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of acid) to the solution.
- **Heating:** Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
 - Extract the aqueous layer with ethyl acetate (3 x 20 mL).
 - Combine the organic layers and wash with brine (1 x 20 mL).
- **Drying and Concentration:** Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure **Methyl 4-bromo-2-methoxynicotinate**.

Spectroscopic Characterization

Unequivocal structural confirmation is a cornerstone of chemical synthesis.[10] A combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry, provides the necessary data to verify the identity and purity of the synthesized **Methyl 4-bromo-2-methoxynicotinate**.



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Caption: Workflow for the spectroscopic analysis of the target compound.

Table 3: Predicted Spectroscopic Data for Structural Elucidation

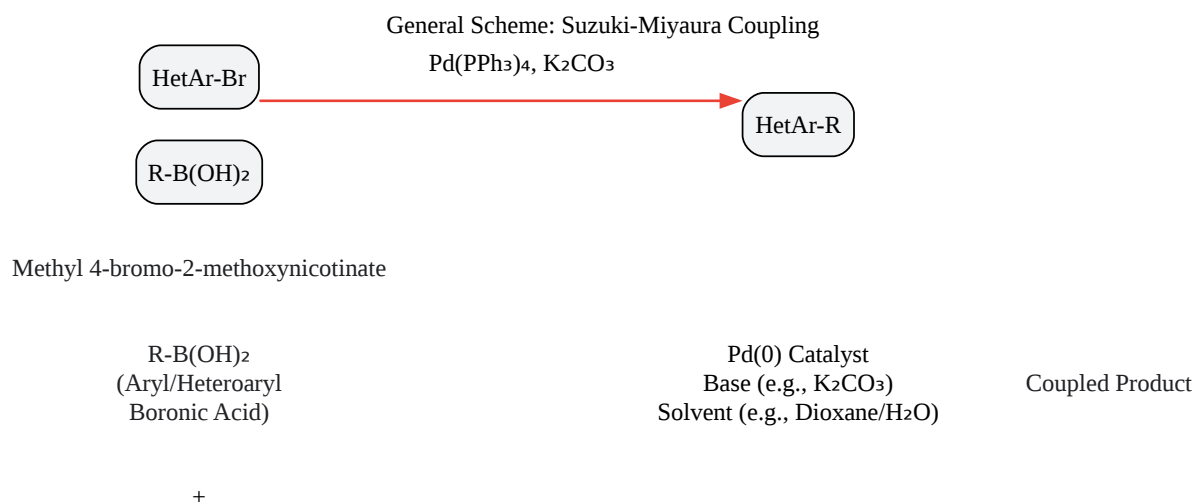
Technique	Expected Data	Rationale
^1H NMR	δ 8.2-8.4 (d, 1H, H6-pyridine) δ 7.5-7.7 (d, 1H, H5-pyridine) δ 3.9-4.1 (s, 3H, $-\text{OCH}_3$) δ 3.8-4.0 (s, 3H, $-\text{COOCH}_3$)	The two pyridine protons are doublets due to coupling with each other. The methoxy and methyl ester protons are singlets with no adjacent protons to couple with. [11] [12]
^{13}C NMR	8 signals expected: δ ~165-170 (C=O, ester) δ ~160-165 (C2-pyridine) δ ~145-150 (C6-pyridine) δ ~110-140 (C3, C4, C5-pyridine) δ ~53-56 ($-\text{OCH}_3$) δ ~52-55 ($-\text{COOCH}_3$)	Expect 8 distinct signals for the 8 unique carbon atoms. Chemical shifts are estimated based on standard values for similar functional groups. [11] [13]
IR (cm^{-1})	~2950 (C-H, sp^3) ~1720-1740 (C=O, ester stretch) ~1550-1600 (C=C/C=N, aromatic ring) ~1250-1300 (C-O, ester/ether stretch) ~600-700 (C-Br stretch)	Each functional group absorbs infrared radiation at a characteristic frequency, allowing for their identification. [10] [12] [13]
MS (m/z)	M^+ : ~245 $\text{M}^+ + 2$: ~247 (approx. 1:1 ratio) Fragments: loss of OCH_3 (m/z 31), COOCH_3 (m/z 59)	The molecular ion peak will show a characteristic 1:1 isotopic pattern for bromine (^{79}Br and ^{81}Br). Fragmentation patterns provide further structural clues. [13]

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of **Methyl 4-bromo-2-methoxynicotinate** is dominated by the reactivity of its C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing the complex molecular architectures required for modern pharmaceuticals.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid.[3] This reaction is widely used to synthesize biaryl and substituted aromatic compounds, which are common motifs in drug candidates.[2][14]



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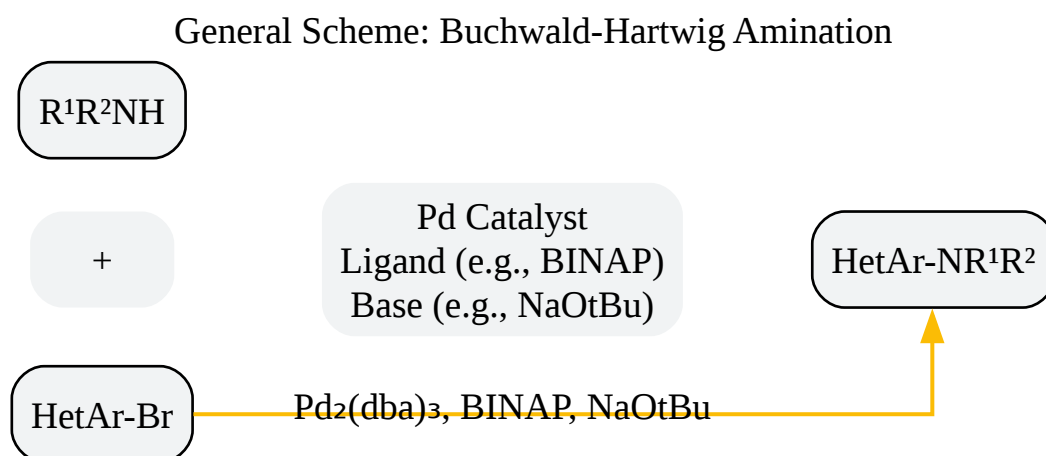
Caption: General reaction scheme for Suzuki-Miyaura cross-coupling.

- Setup: In a Schlenk flask, combine **Methyl 4-bromo-2-methoxynicotinate** (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[14]
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[14]
- Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[14]
- Reaction: Heat the mixture with stirring (typically 80-100°C) for 2-12 hours, monitoring by TLC or LC-MS.
- Work-up & Purification: After cooling, the reaction is typically diluted with water, extracted with an organic solvent (e.g., ethyl acetate), dried, and purified via column chromatography.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another pillar of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[1][15] This reaction is invaluable for synthesizing aryl amines, which are present in a vast number of FDA-approved drugs.[4]



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Caption: General reaction scheme for Buchwald-Hartwig amination.

- Setup: In a glovebox or using Schlenk techniques, charge an oven-dried flask with a palladium precursor (e.g., $Pd_2(dba)_3$ or $Pd(OAc)_2$), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs_2CO_3).[16][17]

- Reagent Addition: Add **Methyl 4-bromo-2-methoxynicotinate** (1.0 eq) and the primary or secondary amine (1.1-1.5 eq).
- Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- Reaction: Seal the vessel and heat the mixture with vigorous stirring (typically 80-110°C) for 4-24 hours, monitoring by TLC or LC-MS.
- Work-up & Purification: After cooling, the reaction mixture is typically filtered through a pad of Celite to remove palladium residues, concentrated, and purified by column chromatography. [\[17\]](#)

Conclusion

Methyl 4-bromo-2-methoxynicotinate stands out as a highly functionalized and synthetically attractive building block. Its well-defined structure, combined with the strategic placement of a reactive bromine handle, allows for predictable and efficient participation in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. For researchers and scientists in drug development, this compound provides a reliable and versatile starting point for the rapid generation of compound libraries, enabling the exploration of structure-activity relationships and the optimization of lead candidates. Its utility underscores the continuing importance of functionalized heterocyclic intermediates in advancing the frontiers of medicinal chemistry.

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